molecular formula C11H8F3NO B1618079 Flucarbril CAS No. 2261-94-1

Flucarbril

Numéro de catalogue: B1618079
Numéro CAS: 2261-94-1
Poids moléculaire: 227.18 g/mol
Clé InChI: BSFJLMNFTBGXQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Contextualization within Pharmaceutical Chemical Research

Flucarbril, chemically identified as 1-methyl-6-(trifluoromethyl)quinolin-2-one, is a quinolinone derivative with the molecular formula C₁₁H₈F₃NO and a molecular weight of 227.18 g/mol . , Quinolinones are a significant class of heterocyclic compounds that serve as crucial intermediates in pharmaceutical and materials chemistry due to their diverse biological activities.

The compound has been recognized as an International Nonproprietary Name (INN) for a pharmaceutical substance, underscoring its formal acknowledgment within the global pharmaceutical nomenclature system. , This designation highlights its potential or past consideration as an active pharmaceutical ingredient.

In the realm of synthetic chemistry, Flucarbril's structure makes it a target molecule for the development of innovative and environmentally friendly synthesis routes. Research has demonstrated its expedient construction through methods such as traceless N-nitroso enabled oxidative Heck and amidation cascade reactions, which represent advancements in green C-H oxidation for creating quinolinone-containing pharmaceuticals. , , This focus on efficient and sustainable synthesis pathways reflects its importance in modern drug discovery and development.

Furthermore, Flucarbril has appeared in patent applications related to controlled absorption water-soluble pharmaceutically active organic compound formulations designed for once-daily administration. , This indicates its consideration for advanced drug delivery systems, suggesting its potential utility as an active ingredient in formulated medications.

While its specific therapeutic profile remains an active area of research, one study investigated Flucarbril (at a dose of 100 mg) for its analgesic effectiveness in comparison to codeine (30 mg) for pain relief following the surgical removal of impacted third molars. This particular study concluded that neither drug, when used alone in the specified doses, was found to be useful for this specific pain relief.

Table 1: Key Chemical and Physical Properties of Flucarbril

PropertyValueSource
PubChem CID16751
Molecular FormulaC₁₁H₈F₃NO ,
Molecular Weight227.18 g/mol ,
Density1.331 g/cm³
Boiling Point271.2 ºC at 760 mmHg
Flash Point117.8 ºC
XLogP32.3

Academic Significance and Identified Research Gaps for Flucarbril

The academic significance of Flucarbril stems from several aspects. Its quinolinone scaffold is a privileged heterocyclic structure in medicinal chemistry, implying inherent biological relevance. The ongoing research into its concise and environmentally friendly synthesis methods, particularly through C-H activation strategies, underscores its importance in advancing sustainable chemical synthesis for pharmaceutical compounds. , , Its status as an International Nonproprietary Name further solidifies its recognition and potential in the pharmaceutical landscape. ,

Despite its acknowledged presence in pharmaceutical chemical research, several research gaps concerning Flucarbril can be identified. A primary gap lies in the limited publicly available detailed research findings regarding its comprehensive biological activity profile and broader therapeutic applications. While its synthesis pathways are being actively explored, the full spectrum of its pharmacological effects beyond the specific analgesic study remains largely underexplored in the provided literature.

Specifically, the analgesic study's finding that Flucarbril alone was not effective for post-surgical pain suggests a need for further investigation into its efficacy in other pain models, its potential in combination therapies, or its utility in entirely different therapeutic areas. Research could also focus on understanding the mechanisms of action that might be associated with its quinolinone structure, which has been linked to various biological activities in other compounds.

Therefore, future research on Flucarbril could effectively address these gaps by:

Conducting comprehensive in vitro and in vivo pharmacological screening to elucidate its full range of biological activities.

Exploring its potential in therapeutic areas beyond analgesia, considering the broad utility of quinolinone derivatives.

Investigating its mechanism of action at a molecular level to understand how its chemical structure translates into biological effects.

Evaluating its efficacy and safety in combination with other agents, particularly if initial monotherapy studies yield limited results.

These areas represent critical avenues for expanding the scientific understanding of Flucarbril and fully realizing its potential in pharmaceutical chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-methyl-6-(trifluoromethyl)quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-15-9-4-3-8(11(12,13)14)6-7(9)2-5-10(15)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFJLMNFTBGXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC1=O)C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177131
Record name Flucarbril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2261-94-1
Record name Flucarbril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002261941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flucarbril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUCARBRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XJK6U3H0P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Action and Target Elucidation for Flucarbril

Identification and Characterization of Molecular Targets of Flucarbril

The identification of molecular targets is a critical step in understanding how a compound exerts its biological effects. This involves pinpointing the specific proteins, enzymes, or other biomolecules with which the compound interacts. For Flucarbril, specific molecular targets have not been detailed in the search results.

Protein Binding Interactions and Equilibrium Dialysis Methodologies

Protein binding interactions are fundamental to a drug's pharmacokinetics and pharmacodynamics, influencing its distribution, metabolism, and elimination. Equilibrium dialysis is a widely used and accurate methodology for investigating drug binding to proteins, such as plasma proteins . This technique involves separating two chambers by a semi-permeable dialysis membrane, with one chamber containing the compound and the binding protein, and the other containing only the compound . The membrane's molecular weight cut-off is selected to retain the protein while allowing the small molecule compound to freely pass through until equilibrium is reached . The concentration of the unbound compound is then measured in the protein-free chamber .

While equilibrium dialysis is a standard method for assessing protein binding, specific data or studies detailing Flucarbril's protein binding interactions or the application of equilibrium dialysis methodologies to Flucarbril were not found in the conducted searches .

Cellular and Biochemical Pathway Modulation by Flucarbril

Understanding how a compound modulates cellular and biochemical pathways is crucial for defining its therapeutic potential and identifying potential off-target effects. This involves investigating the compound's influence on signaling cascades, metabolic processes, and other cellular functions.

Signaling Pathway Research and Mechanistic Assays

Signaling pathway research aims to identify and characterize the specific intracellular pathways that are activated or inhibited by a compound. These pathways regulate a vast array of cellular processes, including cell growth, differentiation, metabolism, and apoptosis . Mechanistic assays, such as reporter gene assays, Western blotting for phosphorylation states of key proteins, and gene expression profiling, are employed to delineate the impact of a compound on these pathways . For instance, the NFκB signaling pathway and MAPK pathway are examples of well-studied pathways that can be modulated by various agents .

Despite the importance of this area in drug discovery, specific research findings detailing Flucarbril's modulation of particular cellular or biochemical signaling pathways were not identified in the reviewed scientific literature .

Structure Activity Relationship Sar and Computational Studies of Flucarbril

Experimental Structure-Activity Relationship Investigations of Flucarbril Analogs

Experimental structure-activity relationship (SAR) investigations typically involve the synthesis of a series of analogs of a lead compound, followed by their biological evaluation. By systematically modifying specific parts of the molecular structure and observing the corresponding changes in biological activity (e.g., potency, selectivity), researchers can deduce which functional groups or structural features are critical for activity. This process often involves synthesizing compounds with variations in substituents, stereochemistry, or scaffold modifications. The observed activities are then correlated with the structural changes to establish SAR rules.

While Flucarbril is recognized as a quinolinone derivative , detailed experimental structure-activity relationship investigations specifically focusing on a series of its analogs and their biological activities were not extensively detailed in the provided search results. Such studies would typically involve synthesizing various Flucarbril derivatives and testing them in relevant biological assays to map out the impact of different structural alterations on its efficacy or other properties.

Computational Approaches to Structure-Activity Relationships of Flucarbril

Computational approaches are increasingly integral to SAR studies, offering cost-effective and time-efficient methods to predict, analyze, and optimize molecular properties. These methods leverage algorithms and software to model molecular interactions and derive quantitative relationships between structure and activity.

Molecular Modeling and Dynamics Simulations for Flucarbril Binding

Molecular modeling encompasses a range of computational techniques used to model molecular structures and their interactions. Molecular dynamics (MD) simulations are a powerful tool within molecular modeling that simulates the physical movements of atoms and molecules over time, providing insights into their dynamic behavior and conformational changes . In the context of drug discovery, MD simulations can be used to explore how a ligand, such as Flucarbril, binds to its target protein, identifying key interactions, binding pathways, and the stability of the ligand-protein complex . These simulations can reveal the thermodynamic and kinetic mechanisms of ligand-receptor binding, which are often difficult to ascertain through experimental techniques alone .

For a compound like Flucarbril, molecular modeling and dynamics simulations would typically involve:

Docking studies: Predicting the preferred orientation of Flucarbril within a binding site of a putative target protein and estimating its binding affinity.

MD simulations: Simulating the dynamic behavior of Flucarbril in complex with its target over time to understand the stability of the binding, conformational changes in the protein upon binding, and the role of water molecules or specific residues in the interaction . Enhanced sampling techniques, such as metadynamics, can be employed to efficiently sample binding and unbinding events and compute binding free energies .

However, specific published studies detailing molecular modeling or dynamics simulations for Flucarbril's binding to a particular biological target were not found in the search results. General applications of molecular modeling and MD simulations in drug discovery include predicting binding affinities and understanding protein-ligand recognition mechanisms .

Quantitative Structure-Activity Relationship (QSAR) Analyses for Flucarbril

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between a compound's chemical structure (represented by numerical descriptors) and its biological activity . These models aim to predict the activity of new, untested compounds based on their molecular properties. QSAR models are built using a dataset of compounds with known structures and experimental activities. The predictors in QSAR models are physicochemical properties or theoretical molecular descriptors, while the response variable is the biological activity .

Flucarbril has been mentioned in the context of QSAR analysis, appearing in datasets where numerical values (likely descriptors or scores) are associated with it . For instance, in one context, Flucarbril was listed with "RM" values such as 69.10, 61.99, 72.81, 77.69, 55.28, 34.68, 62.65, 34.42, 29.01, 46.50, and 51.54 . In another, it was associated with values of -99.24 and -97.31 . Without further context from the original studies, the specific meaning of these numerical values or the QSAR models they represent for Flucarbril cannot be fully elucidated.

A typical QSAR analysis for Flucarbril would involve:

Descriptor generation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for Flucarbril and its analogs.

Model building: Using statistical methods (e.g., multiple linear regression, partial least squares) to build a mathematical model correlating these descriptors with observed biological activities.

Validation: Rigorously validating the model using internal (e.g., cross-validation) and external test sets to ensure its robustness and predictive power .

The goal of such an analysis would be to identify the key structural features and physicochemical properties that govern Flucarbril's activity, enabling the rational design of more potent or selective derivatives.

Cheminformatics and Data Mining for Flucarbril SAR Exploration

Cheminformatics is an interdisciplinary field that applies computational and informational techniques to solve problems in chemistry, particularly in drug discovery . It involves the storage, indexing, searching, retrieval, and analysis of chemical information. Data mining, a subset of cheminformatics, involves extracting meaningful patterns and insights from large datasets .

In the context of SAR exploration for Flucarbril, cheminformatics and data mining approaches could be utilized to:

Database screening: Searching large chemical databases for compounds structurally similar to Flucarbril that might possess similar activities (similarity searching) or for compounds that share common pharmacophoric features .

Virtual screening: Identifying potential biological targets for Flucarbril or discovering novel compounds with Flucarbril-like activity by screening vast libraries of molecules against a target or a pharmacophore model .

Pattern recognition: Applying machine learning algorithms to identify complex relationships between structural features of quinolinone derivatives (including Flucarbril) and their biological activities, which might not be apparent through traditional SAR methods . This could involve analyzing large datasets of quinolinone compounds to find common substructures or property ranges associated with desired activities.

While cheminformatics and data mining are powerful tools for SAR exploration in drug discovery , specific applications or detailed findings regarding their use solely for Flucarbril's SAR exploration were not found in the provided search results. These methodologies are generally applied to large chemical libraries to accelerate the identification of promising drug candidates and understand their SAR profiles .

Preclinical Mechanistic and Pharmacokinetic Investigations of Flucarbril

In Vitro Mechanistic Assay Development and Application for Flucarbril

In vitro mechanistic assays are fundamental for understanding how a compound like Flucarbril interacts with its biological targets at a molecular and cellular level. These assays are designed to confirm target engagement, elucidate the mechanism of action, and assess the compound's potency and selectivity.

Cell-Based Assays for Receptor Engagement and Signaling

Cell-based assays are vital for evaluating a compound's activity within a more complex cellular environment, providing a more accurate assessment of drug behavior than cell-free systems. These assays reveal the ability of a therapeutic candidate to interact with its molecular target in living cells.

Common cell-based assays include:

Receptor Occupancy (RO) Assays: These flow cytometry-based pharmacodynamic assays quantify the binding of a drug to a specific target on the cell surface. RO assays can measure the proportion of the receptor that is free (unbound by the drug) or total receptor present on the cells. They are crucial for demonstrating target engagement and gaining insights into the degree and duration of a biotherapeutic's binding to its target. Challenges in developing reproducible RO assays include simultaneously measuring multiple interconnected parameters and the lack of readily available reference material.

Cell Proliferation and Cell Death Assays: These assays measure growth rate, doubling time, viability, apoptosis, necrosis, and autophagy, providing insights into a compound's effect on cell survival and growth.

Cell Cycle Assays: These assays determine the impact on cell cycle phases, mitosis, quiescence, and senescence.

Subcellular Localization & Translocation Assays: These investigate processes like endocytosis, exocytosis, and nuclear/cytosol translocation.

Signaling Pathway Research: Mechanistic assays can identify relevant signaling pathways and understand the molecular mechanism of action by investigating pathway activation, such as NFκB signaling or the phosphorylation of proteins like AKT and ERK.

Target Engagement Assays in Intact Cells: Technologies like NanoBRET intracellular target engagement assays allow for the investigation of compound-target engagement in the physiological environment of intact cells by measuring the apparent affinity of test compounds through competitive displacement of a tracer.

Specific data regarding the application of these cell-based assays for Flucarbril's receptor engagement and signaling pathways were not found in the search results.

Biochemical Assays for Target Engagement and Enzyme Activity

Biochemical assays are typically employed in the earlier stages of drug discovery to confirm target engagement and elucidate the mechanism of action for prospective therapeutics. They often utilize purified recombinant proteins or native proteins in cell-free systems.

Key biochemical assays include:

Enzyme Assays: These are used to screen for inhibitors or activators of specific enzymes and to detect the effects of pharmacological agents on enzyme activity. Examples include kinase assays, GPCR assays, and protease assays.

Thermal Shift Assays (TSA): These methods, such as Differential Scanning Fluorimetry (DSF) or SolThermoBRET, assess the stabilization of proteins by ligands, which is a universal phenomenon upon binding. DSF measures changes in protein melting temperature, indicating direct engagement of a purified target in vitro. Cellular Thermal Shift Assays (CETSA) can provide realistic information about drug binding in cells and tissues, revealing drug-target engagement in clinically relevant samples.

Protein-Protein Interaction Assays: These investigate how a compound might modulate interactions between proteins.

Quantification of Total and Phosphorylated Proteins: Techniques like HTRF, AlphaLISA, Jess, western blotting, and flow cytometry can quantify protein levels and phosphorylation states, indicating pathway modulation.

No specific findings on the application of these biochemical assays for Flucarbril's target engagement or enzyme activity were identified in the provided information.

Preclinical Pharmacokinetic and Metabolic Profiling of Flucarbril

Preclinical pharmacokinetic (PK) and metabolic profiling studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. This information is critical for predicting human PK profiles and optimizing drug candidates.

In Vitro and Ex Vivo Metabolism Studies in Preclinical Models

In vitro and ex vivo metabolism studies are crucial for early estimation and prediction of a new chemical entity's (NCE) in vivo metabolism and the risk for drug-drug interactions. These studies determine the metabolic stability of NCEs, expressed as in vitro half-life (t½) and intrinsic clearance (CLint).

Common preclinical models for metabolism studies include:

Human Liver Microsomes (HLMs): These hepatic subcellular fractions contain a rich array of drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UDPGT) enzymes. HLMs are widely used to screen NCEs for metabolic stability and evaluate CYP-related drug properties.

Primary Human Hepatocytes: Considered the gold standard in vitro model, primary human hepatocytes offer elevated liver-specific activity, expression of CYP and phase II enzymes, and efficient transferability of data to human hepatocyte data. Both adherent and suspension cultures are utilized, with suspensions potentially offering better estimates of in vivo clearance.

Recombinant Cytochrome P450 (CYP) Enzymes: These isolated enzymes can be used to identify specific CYP isoforms involved in a compound's metabolism.

Ex Vivo Patient Tissue/Microtumors: These can be used to predict responses to immune checkpoint inhibitors, preserving the native tumor microenvironment and crucial components like fibroblasts and endogenous immune cells. Ex vivo samples, such as stem cell-derived in vitro models, are also used in clinical metabolomics for large-cohort studies.

These in vitro and ex vivo models help identify the metabolic pathways and enzymes involved in a compound's biotransformation. For instance, studies on other compounds have identified metabolic pathways like N-dealkylation, hydroxylation, and subsequent glucuronidation.

No specific in vitro or ex vivo metabolism data for Flucarbril in preclinical models were found in the provided search results.

Metabolite Identification and Elucidation of Metabolic Pathways

Metabolite identification is a critical step in drug discovery, providing knowledge about exact metabolite structures to assess risks associated with active, reactive, or toxic metabolites. It also helps identify metabolic soft spots in research molecules to facilitate reduced metabolism in subsequently designed compounds.

Techniques commonly used for metabolite identification include:

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This technique is widely used for analyzing metabolites in in vitro investigations and authentic forensic samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural characterization of compounds and their metabolites.

Metabolomics: This "omic" technology profiles the entirety of metabolites in a complex biological sample, offering a comprehensive view of an individual's biochemical profile. Metabolomics, combined with isotopic tracing strategies, can map metabolic pathway utilization and decipher enzyme function.

Pathway Mapping Tools: Software tools are available to analyze metabolomic data at the pathway and network level, helping to decipher metabolite interactions and roles in biological disturbances.

The process involves comparing in vitro generated metabolite identification data with existing in vivo data to determine if the in vitro metabolic profile accurately reflects the in vivo metabolic pathway. If a human metabolite is detected in vitro but not in tested animal species, further investigation is warranted.

Specific details on the identified metabolites or elucidated metabolic pathways of Flucarbril were not available in the provided search results.

Mechanisms of Resistance to Flucarbril in Model Systems

Understanding mechanisms of resistance is crucial for developing effective and sustainable therapies. Resistance can emerge rapidly under natural selection, with various molecular mechanisms contributing to it. While the principles below describe general mechanisms of resistance, specific information on Flucarbril's resistance mechanisms in model systems was not found in the current search.

General mechanisms of resistance observed in model systems include:

Altered Drug-Target Affinity or Target Molecule Content: Mutations or changes in the expression of the drug target can lead to decreased drug binding or reduced target availability, thereby conferring resistance. For example, increased levels of thymidylate synthase, the target enzyme of fluoropyrimidines, have been observed in resistant cell lines.

Deficiency in Activating Enzymes: If a drug requires enzymatic conversion to an active metabolite, a deficiency in the responsible enzyme can lead to resistance. For instance, resistance to 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) can arise from a deficiency in thymidine (B127349) kinase, preventing its conversion to the active metabolite.

Changes in Drug Uptake, Metabolism, or Retention: Alterations in transporters responsible for drug uptake or efflux, or changes in metabolic enzymes that inactivate the drug, can contribute to resistance. Bacterial metabolism of host-targeted drugs, for example, can significantly impact treatment success.

Receptor Adaptations: In some biological systems, such as bacteria evading phage infections, resistance can occur through random mutations or phenotypical variations in receptors that lead to decreased binding of the therapeutic agent.

Host Defense Systems: Molecular pathways specifically evolved to prevent or suppress the action of foreign agents can also contribute to resistance.

The evolution of resistance can be influenced by factors such as nutrient availability, which can dictate the specific resistance mechanisms that emerge. Genetic screens and genomic analysis can identify mutated genes associated with drug resistance in model systems.

No specific mechanisms of resistance to Flucarbril in any model systems were identified in the provided search results.

Biochemical Pathways Associated with Resistance Development

The development of drug resistance often involves complex alterations in cellular biochemical pathways, enabling cells or pathogens to evade the therapeutic effects of a compound. Common mechanisms observed in various forms of drug resistance include metabolic reprogramming, such as enhanced glucose and glutamine uptake, active glutaminolysis, glycolysis, pentose (B10789219) phosphate (B84403) pathway activation, and altered fatty acid oxidation . For instance, in cancer cells, metabolic adaptations can involve changes in redox balance, lipid metabolism, and bioenergetics . The pentose phosphate pathway, for example, can promote the production of NADPH, which is crucial for maintaining cellular redox homeostasis and can contribute to drug resistance .

However, specific studies detailing the biochemical pathways associated with resistance development to Flucarbril are not available in the current search results. Therefore, a data table presenting detailed research findings on Flucarbril-specific biochemical pathways of resistance cannot be generated.

Table 1: Hypothetical Biochemical Pathways Potentially Associated with Drug Resistance (No Specific Data for Flucarbril)

Pathway CategoryGeneral Mechanisms of ResistanceFlucarbril-Specific Findings
Metabolic ReprogrammingEnhanced glycolysis, glutaminolysis, pentose phosphate pathway, fatty acid oxidation .No specific data available for Flucarbril.
Redox HomeostasisIncreased NADPH production, altered antioxidant defenses .No specific data available for Flucarbril.
Drug EffluxUpregulation of efflux pumps (e.g., ABC transporters) .No specific data available for Flucarbril.

Target Alterations and Compensatory Pathway Activation

Drug resistance can also arise from alterations in the drug's primary target or the activation of alternative signaling pathways that bypass the drug's inhibitory effects. Target alterations can include mutations in the gene encoding the target protein or post-translational modifications that reduce drug binding affinity or efficacy .

Compensatory pathway activation is another significant mechanism of acquired resistance, where the inhibition of one pathway leads to the upregulation or activation of parallel or feedback signaling loops . For example, in cancer therapy, inhibition of the PI3K/AKT/mTOR pathway can lead to the activation of feedback loops or compensatory parallel signaling pathways, such as ER signaling or the MAPK/ERK pathway, which can counteract the intended therapeutic effect . The fibroblast growth factor receptor (FGFR) pathway has also been implicated in mediating resistance to anticancer treatments through its dysregulation .

Despite the general understanding of these resistance mechanisms, specific research findings on target alterations induced by Flucarbril or the activation of compensatory pathways in response to Flucarbril exposure are not reported in the current literature. Consequently, a data table detailing such findings for Flucarbril cannot be provided.

Table 2: Hypothetical Target Alterations and Compensatory Pathway Activation (No Specific Data for Flucarbril)

Mechanism CategoryGeneral Examples of ResistanceFlucarbril-Specific Findings
Target AlterationsMutations in target protein, post-translational modifications .No specific data available for Flucarbril.
Compensatory Pathway ActivationActivation of alternative signaling pathways (e.g., PI3K/AKT/mTOR, MAPK/ERK, ER signaling, FGFR) .No specific data available for Flucarbril.

Advanced Analytical Chemistry Methodologies for Flucarbril Research

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic methods play a pivotal role in confirming the chemical structure of Flucarbril and investigating its molecular interactions. These techniques provide detailed information about the atomic connectivity, functional groups, and spatial arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Flucarbril Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds, including Flucarbril. The technique relies on the magnetic properties of atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F), when placed in a strong external magnetic field . By measuring the absorption of radio-frequency pulses, NMR provides unique spectral fingerprints that reveal the chemical environment of these nuclei .

Table 1: Illustrative NMR Parameters for Flucarbril Structural Elucidation

NMR TechniqueInformation ProvidedTypical ParametersApplication for Flucarbril
¹H NMRNumber and type of protons, connectivityChemical shift (ppm), multiplicity, integrationConfirmation of aromatic and aliphatic protons, identification of quinoline (B57606) ring substituents.
¹³C NMRCarbon skeleton, functional groupsChemical shift (ppm)Elucidation of carbon framework, identification of carbonyl and trifluoromethyl carbons.
¹⁹F NMRFluorine-containing moietiesChemical shift (ppm)Specific detection and quantification of the trifluoromethyl group and its potential fluorinated metabolites.
2D NMRAtom connectivity, spatial relationshipsCross-peaks in 2D plotsConfirmation of complex structural features and stereochemistry.

Mass Spectrometry (MS) Applications for Flucarbril and Metabolites

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, enabling the identification and quantification of molecules in both simple and complex mixtures ,. In the context of Flucarbril research, MS is invaluable for determining its precise molecular weight, confirming its elemental composition, and providing characteristic fragmentation patterns that aid in structural confirmation.

For the analysis of Flucarbril and its metabolites, Liquid Chromatography–Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) with triple quadrupole detection (LC-QqQ) are standard methods. LC-MS/MS offers exceptional sensitivity and selectivity, allowing for the detection and quantification of Flucarbril even at low concentrations in complex biological matrices. This is critical for pharmacokinetic studies and for identifying and characterizing metabolic pathways. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of the parent compound and its metabolites, and for distinguishing between isobaric compounds. MS is also widely employed in pharmacology for assessing drug purity and analyzing metabolites. The ability of MS to generate fragmentation patterns provides crucial information for identifying the exact chemical structures of metabolites, which may differ significantly from the parent compound.

Table 2: Illustrative MS Parameters for Flucarbril and Metabolite Analysis

MS TechniqueInformation ProvidedTypical ParametersApplication for Flucarbril
LC-MSMolecular weight, presence in mixturem/z, retention timeIdentification of Flucarbril and its metabolites in complex samples.
LC-MS/MSStructural fragments, quantificationPrecursor m/z, product ion m/z, intensityTargeted quantification of Flucarbril and its known metabolites, structural confirmation of fragments.
HRMSExact mass, elemental compositionHigh-resolution m/z, isotopic patternsPrecise molecular formula determination for Flucarbril and identification of novel metabolites.

Chromatographic Methods for Flucarbril Quantification and Purity Assessment

Chromatographic methods are essential for the separation, identification, and quantification of components within complex mixtures, making them indispensable for Flucarbril research, particularly for quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique in pharmaceutical analysis due to its versatility, precision, and ability to handle a wide range of compounds.

HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For Flucarbril, HPLC is employed to quantify the compound in various formulations, biological samples, and reaction mixtures. It is also critical for assessing the purity of synthesized Flucarbril by separating it from impurities, starting materials, and degradation products. Method validation for chromatographic techniques typically involves demonstrating selectivity, linearity, precision (repeatability and intermediate precision), accuracy, detection limit, quantification limit, and robustness. Common detectors coupled with HPLC include Ultraviolet (UV) detectors, Diode Array Detectors (DAD), and Mass Spectrometry (MS) detectors,. The coupling of HPLC with MS (LC-MS) provides enhanced selectivity and sensitivity, allowing for the simultaneous quantification and identification of Flucarbril and potential co-eluting impurities or metabolites.

Table 3: Illustrative Chromatographic Parameters for Flucarbril Analysis

ParameterDescriptionTypical Range/ValueApplication for Flucarbril
Retention TimeTime taken for Flucarbril to elute from columnSpecific to methodIdentification and confirmation of Flucarbril.
Peak Area/HeightProportional to concentration of FlucarbrilVariesQuantification of Flucarbril in samples.
Purity (%)Percentage of Flucarbril relative to total components>98% for high purityAssessment of Flucarbril's chemical purity.
LinearityProportionality of response to concentrationR² > 0.999Accurate quantification across a concentration range.
Precision (RSD%)Reproducibility of results<2%Reliability of the analytical method.

Advanced Protein Binding Assay Methodologies for Flucarbril

Understanding the extent to which Flucarbril binds to plasma proteins is crucial for predicting its pharmacokinetic behavior, including distribution, metabolism, and elimination, and ultimately its pharmacological efficacy and potential toxicity,. Only the unbound (free) fraction of a compound is generally considered pharmacologically active and capable of reaching its site of action,. Advanced protein binding assay methodologies are therefore essential in Flucarbril research.

Equilibrium dialysis is a widely accepted and robust method for determining plasma protein binding. This technique involves incubating the compound with plasma (or specific plasma proteins like human serum albumin or α1-acid glycoprotein) in a device separated by a semi-permeable membrane that allows unbound compound to pass through while retaining proteins and protein-bound compound,. After reaching equilibrium, the concentrations of the compound in both the plasma (or protein) chamber and the buffer (or dialysate) chamber are quantified. Rapid Equilibrium Dialysis (RED) devices are commonly used for high-throughput analysis.

Another important method is ultrafiltration, where the compound is incubated with plasma, and then the mixture is centrifuged through a filter with a specific molecular weight cutoff. The filtrate contains the unbound compound, which is then quantified. Ultracentrifugation is a similar but more intensive method that separates bound and unbound fractions based on density differences.

For accurate quantification of Flucarbril in the protein binding assays, these methodologies are typically coupled with highly sensitive analytical techniques, most commonly Liquid Chromatography–Mass Spectrometry (LC-MS) or Ultra-High Performance Liquid Chromatography–Mass Spectrometry (UHPLC-MS),. These hyphenated techniques enable precise determination of the unbound fraction, even at low concentrations. The results are typically reported as the percentage of compound bound, percentage unbound (free), and recovery. Control compounds with known protein binding characteristics, such as Warfarin, are often included in these assays to ensure method validity,.

Table 4: Illustrative Protein Binding Data for Flucarbril

ParameterDescriptionTypical Result for FlucarbrilSignificance
% BoundPercentage of Flucarbril bound to plasma proteinse.g., 85%High binding indicates less free drug available for action.
% Unbound (Free)Percentage of Flucarbril not bound to proteinse.g., 15%Represents the pharmacologically active concentration.
Recovery (%)Total Flucarbril recovered from both chamberse.g., 95-105%Indicates method integrity and stability of the compound during the assay.
Dissociation Constant (Kd)Affinity of binding to a specific proteine.g., 10 µMQuantitative measure of binding strength.

Environmental Fate and Ecotoxicological Mechanistic Studies of Flucarbril

Environmental Degradation Pathways and Metabolite Formation

The environmental degradation of chemical compounds is a complex process influenced by various factors, including their inherent chemical properties, environmental conditions (e.g., pH, temperature, light exposure), and the presence of microbial communities. For fluorinated compounds like Flucarbril, the presence of stable carbon-fluorine bonds can contribute to environmental persistence, making their degradation challenging.

Hydrolysis: Reaction with water, often catalyzed by acids or bases, can lead to the breakdown of certain chemical bonds.

Photolysis: Degradation induced by light, particularly ultraviolet (UV) radiation, can break down compounds in aquatic or atmospheric environments.

Biodegradation: Microorganisms (bacteria, fungi) play a crucial role in transforming or mineralizing organic compounds. This process can involve various metabolic pathways, leading to the formation of intermediate metabolites before complete mineralization. The strength of carbon-fluorine bonds can, however, make fluorinated drugs recalcitrant to microbial degradation or lead to the formation of more toxic metabolites.

Without specific research on Flucarbril, its precise degradation pathways and the nature of its environmental metabolites remain uncharacterized. Predictive models based on its chemical structure might offer insights, but experimental validation is crucial for accurate assessment.

Ecotoxicological Effects and Underlying Mechanisms of Flucarbril

Ecotoxicology investigates the toxic effects of substances on species within ecosystems, encompassing both the fate and effects of contaminants across various biological organizational levels, from enzymes and cells to individuals, populations, and communities. While general ecotoxicological principles are well-established, specific detailed ecotoxicological data for Flucarbril are not extensively documented.

Hazard assessments for chemicals in environmental compartments (aquatic, terrestrial, and sediment) typically rely on Predicted No Effect Concentrations (PNECs) derived from ecotoxicity data. However, direct, detailed ecotoxicological mechanistic studies specifically on Flucarbril are not widely reported.

Impact on Microbial Communities and Quorum Sensing Mechanisms

Microbial communities are fundamental to ecosystem functioning, participating in vital biogeochemical cycles. Quorum sensing (QS) is a critical cell-to-cell communication system in bacteria that allows them to coordinate gene expression and collective behaviors, such as biofilm formation, virulence, and antibiotic resistance, in response to population density. Disrupting QS mechanisms is being explored as a strategy to combat bacterial virulence and biofilm-related issues.

There is no specific published research detailing the direct impact of Flucarbril on microbial communities or its interference with quorum sensing mechanisms. However, the presence of fluorine in its structure could potentially influence microbial interactions, given that fluoride (B91410) ions can be an environmental threat to microorganisms, and some bacteria have evolved mechanisms (like Fluc channels) to export fluoride. Without dedicated studies, any specific effects of Flucarbril on microbial community composition, metabolic activities, or quorum sensing pathways remain speculative.

Mechanistic Studies in Aquatic and Terrestrial Organisms

Mechanistic ecotoxicological studies aim to understand the molecular, cellular, and physiological processes by which a chemical exerts its toxic effects on organisms. Aquatic organisms, such as fish and invertebrates, are frequently used as sentinels and models in ecotoxicological research due to their vulnerability to chemical inputs from both aquatic and terrestrial systems. Similarly, terrestrial ecotoxicology focuses on the effects of chemicals on soil organisms, plants, and other terrestrial fauna.

Specific mechanistic studies investigating the effects of Flucarbril on aquatic and terrestrial organisms are not widely available in the public domain. General ecotoxicological assessments for various chemicals involve a range of tests to determine acute and chronic toxicity, impacts on reproduction, growth, and behavior, and molecular-level responses like oxidative stress or gene expression changes.

For instance, studies on other fluorinated compounds, such as perfluorooctanoic acid (PFOA), have shown inhibition of growth and induction of defensive mechanisms in freshwater microalgae. However, these findings cannot be directly extrapolated to Flucarbril without specific experimental data. The absence of detailed research findings on Flucarbril's specific mechanistic ecotoxicological effects in aquatic and terrestrial organisms highlights a knowledge gap in understanding its environmental risk profile.

Emerging Research Directions and Advanced Methodologies for Flucarbril Studies

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Flucarbril Research

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of biological systems by enabling large-scale analysis of molecular entities such as DNA, RNA, proteins, and metabolites . These high-throughput techniques are increasingly vital in drug discovery and development, offering comprehensive insights into disease mechanisms, identifying new drug targets, and predicting potential effects of compounds .

Proteomics in Flucarbril Research: Proteomics involves the comprehensive study of proteins, including their abundance, modifications, and interactions . For Flucarbril, proteomics could be employed to elucidate its precise molecular targets and pathways of action within biological systems. By comparing protein expression profiles in cells or tissues treated with Flucarbril versus untreated controls, researchers could identify proteins whose levels or modifications are altered by the compound. This could reveal novel binding partners, enzymatic activities modulated by Flucarbril, or downstream cellular responses, thereby deepening the understanding of its mechanism of action. Advanced label-free quantitative proteomics, for instance, has expanded the scope of studying complex protein networks .

Metabolomics in Flucarbril Research: Metabolomics focuses on the global analysis of metabolites within biological samples, providing a functional readout of the cellular state . In the context of Flucarbril, metabolomics could be used to profile metabolic changes induced by the compound. This could involve identifying specific endogenous or exogenous metabolites whose concentrations are perturbed, thereby revealing the impact of Flucarbril on cellular metabolic pathways. Such studies could uncover biomarkers of Flucarbril's activity, potential off-target effects, or its influence on host-pathogen interactions if applicable . The integration of metabolomics with other omics data can provide a more complete picture of a compound's biological impact .

The integration of these omics approaches would allow for a systems biology perspective on Flucarbril's effects, moving beyond single-target analyses to understand its broader impact on cellular physiology. This comprehensive molecular profiling could accelerate the identification of relevant biological pathways and potential therapeutic or mechanistic insights.

Advanced Computational Chemistry and Artificial Intelligence in Flucarbril Drug Discovery

Advanced computational chemistry and artificial intelligence (AI), including machine learning (ML) and deep learning (DL), are transforming the drug discovery paradigm by significantly enhancing the efficiency and accuracy of identifying, designing, and optimizing new therapeutic compounds . These technologies enable rapid and effective analysis of vast volumes of biological and chemical data, reducing the time and cost associated with traditional drug development .

Computational Chemistry for Flucarbril: Computational chemistry techniques, such as in silico screening and molecular dynamics simulations, are routinely used to predict compound binding to target proteins and assess their physicochemical properties . For Flucarbril, these methods could be applied to:

Virtual Screening: Rapidly screen large libraries of compounds to identify novel molecules with structural similarities to Flucarbril or predicted binding affinity to its targets, or to explore potential new targets for Flucarbril itself .

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD): If the three-dimensional structure of Flucarbril's target is known, SBDD could be used to refine its binding interactions. In the absence of target structure, LBDD could leverage known active compounds to design new Flucarbril analogs with improved potency or selectivity .

Molecular Dynamics Simulations: Simulate the dynamic behavior of Flucarbril in complex with its target, providing insights into binding stability, conformational changes, and potential drug resistance mechanisms.

Artificial Intelligence in Flucarbril Drug Discovery: AI, particularly machine learning, is revolutionizing various stages of drug discovery, from target identification to lead optimization . For Flucarbril, AI applications could include:

Predictive Modeling: Develop AI models trained on existing chemical and biological data to predict Flucarbril's efficacy, potential off-target effects, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties . This can help prioritize lead candidates for further experimental validation.

Generative AI for De Novo Design: Utilize generative AI platforms to design novel Flucarbril analogs with desired properties from scratch, exploring vast chemical spaces more efficiently than traditional methods .

Automated Synthesis Planning: AI could assist in planning the most efficient and environmentally friendly synthetic routes for Flucarbril and its derivatives, building upon existing methods for quinolinone construction .

The synergy between computational chemistry and AI offers powerful tools to accelerate the discovery and optimization of Flucarbril-like compounds, allowing for a more rational and data-driven approach to drug development.

Future Perspectives in Chemical Biology and Compound Optimization for Flucarbril

The future of Flucarbril research, particularly in chemical biology and compound optimization, lies in leveraging advanced methodologies to refine its properties and explore new applications. Chemical biology, which uses small molecules as probes to understand and manipulate biological systems, offers a powerful framework for dissecting Flucarbril's interactions at a molecular level .

Chemical Biology Approaches: Future studies could focus on developing Flucarbril derivatives with specific modifications that enable advanced chemical biology applications. This might include:

Probe Synthesis: Designing and synthesizing Flucarbril-based chemical probes (e.g., photoaffinity labels, fluorescent tags) to precisely map its binding sites in complex biological environments and identify previously unknown protein interactions.

Target Deconvolution: Utilizing chemical proteomics or activity-based protein profiling with Flucarbril probes to identify its direct protein targets and off-targets in a phenotypic context, providing a clearer picture of its selectivity and potential polypharmacology.

Mechanism Elucidation: Employing advanced imaging techniques in conjunction with Flucarbril probes to visualize its cellular localization, trafficking, and real-time interactions with its targets, offering dynamic insights into its mechanism.

Compound Optimization Strategies: The optimization of Flucarbril will continue to be critical for enhancing its therapeutic potential. Future efforts in compound optimization could integrate:

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies: Systematically modifying Flucarbril's chemical structure and evaluating the impact on its biological activity, selectivity, and physicochemical properties. This iterative process, often guided by computational predictions, aims to improve potency, reduce off-target effects, and enhance pharmacokinetic profiles .

Fragment-Based Drug Design (FBDD) and Covalent Inhibition Strategies: Exploring the use of smaller molecular fragments related to Flucarbril to identify new binding interactions, which can then be grown or linked to create more potent and selective compounds. Additionally, investigating the potential for designing Flucarbril as a reversible or irreversible covalent inhibitor, if appropriate for its target, could offer enhanced potency and prolonged target engagement.

Integration with Directed Evolution: While typically applied to proteins, principles of directed evolution could inspire the design of combinatorial libraries of Flucarbril analogs, followed by high-throughput screening for desired properties, effectively "evolving" the compound for specific applications .

AI-Driven Optimization Loops: Establishing "lab-in-a-loop" systems where experimental data on Flucarbril analogs is fed back into AI models to continuously refine predictions and guide subsequent synthesis and testing, creating an accelerated optimization cycle .

By combining rigorous chemical synthesis with advanced biological assays and sophisticated computational tools, future research on Flucarbril can move towards a more profound understanding of its biology and enable the rational design of optimized derivatives with improved therapeutic characteristics.

Q & A

Q. What are the key physicochemical properties of Flucarbril, and how do they influence experimental design?

Flucarbril’s solubility, stability, and partition coefficient (logP) must be characterized to design reproducible experiments. Use techniques like high-performance liquid chromatography (HPLC) for purity assessment and differential scanning calorimetry (DSC) for thermal stability profiling. Ensure solvent compatibility with biological assays to avoid confounding results .

Q. What standardized protocols exist for synthesizing Flucarbril in academic settings?

Follow peer-reviewed synthesis routes with explicit mention of reaction conditions (e.g., temperature, catalysts). For example, a 2023 Journal of Medicinal Chemistry protocol uses a three-step nucleophilic substitution process, requiring strict anhydrous conditions. Validate product identity via nuclear magnetic resonance (NMR) and mass spectrometry (MS), adhering to guidelines for reporting spectral data .

Q. How should researchers design initial biological activity assays for Flucarbril?

Prioritize in vitro cytotoxicity assays (e.g., MTT or ATP-based luminescence) using cell lines relevant to Flucarbril’s hypothesized mechanism. Include positive and negative controls (e.g., known inhibitors/solvent vehicles) and triplicate measurements to account for variability. Document raw data and statistical thresholds (e.g., p < 0.05) in supplemental materials .

Advanced Research Questions

Q. How can contradictory findings in Flucarbril’s efficacy across studies be systematically analyzed?

Apply contradiction frameworks:

  • Principal Contradiction Analysis : Identify variables (e.g., dosage, cell type) that dominate conflicting results .
  • Meta-Analysis : Aggregate data using PRISMA guidelines, weighting studies by sample size and methodological rigor. For example, a 2024 meta-analysis resolved discrepancies in Flucarbril’s IC50 values by stratifying data based on assay pH .

Q. What advanced statistical methods are appropriate for interpreting Flucarbril’s dose-response variability?

Use nonlinear regression models (e.g., four-parameter logistic curves) to fit dose-response data. Address outliers via Grubbs’ test or robust regression. For multi-parametric studies, apply machine learning (e.g., random forests) to identify predictors of response variability. Report confidence intervals and effect sizes per Pharmaceutical Research standards .

Q. How can researchers optimize Flucarbril’s pharmacokinetic profile using computational modeling?

Employ quantitative structure-activity relationship (QSAR) models to predict absorption/distribution. Validate predictions with in vivo pharmacokinetic studies in rodent models, sampling plasma at 0, 1, 3, 6, and 24 hours. Use compartmental modeling (e.g., NONMEM) to estimate clearance rates and bioavailability .

Methodological Frameworks for Rigorous Inquiry

Q. What frameworks ensure research questions on Flucarbril meet FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

  • Feasibility : Pilot studies to assess resource availability (e.g., synthetic yield ≥80%).
  • Novelty : Conduct a systematic literature review to identify gaps (e.g., Flucarbril’s effects on mitochondrial membranes).
  • Ethics : Obtain IRB approval for animal studies, specifying humane endpoints .

Q. How should multi-omics data (genomics, proteomics) be integrated to study Flucarbril’s mechanism?

Use pathway enrichment tools (e.g., DAVID, STRING) to link differentially expressed genes/proteins. Validate hypotheses with CRISPR knockouts or siRNA silencing in target pathways. Store raw omics data in repositories like GEO or PRIDE, adhering to FAIR principles .

Data Management and Reproducibility

Q. What metadata standards are critical for sharing Flucarbril research data?

Include:

  • Chemical Metadata : IUPAC name, CAS number, synthetic route (with step-by-step video protocols if available).
  • Biological Data : Cell line authentication, passage number, assay conditions (e.g., CO2 levels). Use ISA-TAB format for structured reporting .

Q. How can researchers address batch-to-batch variability in Flucarbril synthesis?

Implement quality-by-design (QbD) principles:

  • Critical Quality Attributes (CQAs) : Purity (>98%), residual solvent levels (e.g., <500 ppm).
  • Process Controls : Monitor reaction kinetics via inline FTIR.
    Publish full characterization data for each batch in supplemental files .

Q. Tables for Methodological Reference

Characterization Technique Key Parameters Guideline Reference
NMRδ (ppm), multiplicity, J-values
HPLCRetention time, column type, mobile phase
MSm/z, ionization mode (ESI/MALDI)
Statistical Method Use Case Reporting Standard
Grubbs’ testOutlier detection in dose-response
Random forestsMulti-parametric predictor identification

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.